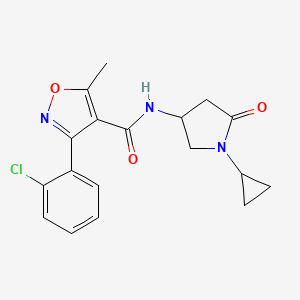
3-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methylisoxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the process used to synthesize the compound, including the starting materials, reagents, and conditions. It also includes the reaction mechanism and the yield of the product.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound, including its molecular formula, the arrangement of atoms, and the type of bonds present. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This includes its reactivity, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.科学的研究の応用
Given the absence of direct matches, I will provide an overview based on the types of applications and research found in related chemical studies, emphasizing the scientific exploration without specific reference to the exact chemical name requested due to the lack of directly relevant results.
Environmental Toxicology
Research on organophosphorus (OP) and pyrethroid (PYR) pesticides examines the extent of environmental exposure and its impact, particularly on developmental neurotoxicity in children. Studies like the one conducted in South Australia highlight the significance of understanding exposure levels to inform public health policies regarding the regulation and use of these chemicals (Babina et al., 2012).
Pharmacokinetics and Metabolism
The disposition, metabolism, and pharmacokinetics of compounds, such as cannabinoid receptor antagonists, provide valuable insights into their absorption, metabolic pathways, and elimination in humans. These findings are crucial for developing therapeutic agents and understanding their interactions within the body (Miao et al., 2012).
Clinical Applications and Toxicology
Studies on compounds like vinclozolin and SB-649868 (an orexin receptor antagonist) contribute to our understanding of their health impacts, mechanisms of action, and potential therapeutic uses. Research in these areas informs safety assessments and therapeutic potential for treating conditions such as insomnia or hormonal imbalances (Zober et al., 1995).
Environmental and Human Biomonitoring
Investigations into the presence of carcinogenic heterocyclic amines in human urine or the biomonitoring of pyrethroid insecticide metabolites underscore the importance of monitoring environmental contaminants and their metabolites in human populations. Such studies are crucial for assessing exposure risks and developing strategies to mitigate harmful effects (Ushiyama et al., 1991).
Safety And Hazards
This involves studying the safety and hazards associated with the compound. This includes its toxicity, flammability, environmental impact, and the precautions needed when handling it.
将来の方向性
This involves discussing potential future research directions or applications for the compound. This could include potential uses, improvements to its synthesis, or new reactions it could undergo.
I hope this general approach helps! If you have access to specific papers or data on “3-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methylisoxazole-4-carboxamide”, I’d be happy to help analyze them.
特性
IUPAC Name |
3-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-10-16(17(21-25-10)13-4-2-3-5-14(13)19)18(24)20-11-8-15(23)22(9-11)12-6-7-12/h2-5,11-12H,6-9H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGOQKYOQRQLMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3CC(=O)N(C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methylisoxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Methoxyphenyl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2859030.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2859034.png)
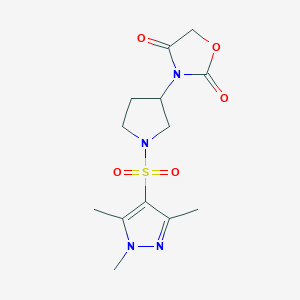
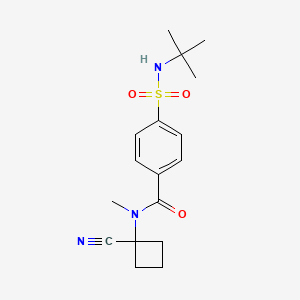
![(Z)-ethyl 4-(((4-ethoxyphenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2859037.png)
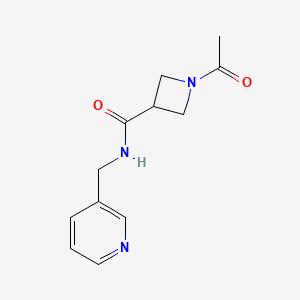

![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2859043.png)
![2-[4-Chloro-3-(trifluoromethyl)pyrazolyl]acetic acid](/img/structure/B2859044.png)
![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-ethylphenyl)acetamide](/img/structure/B2859045.png)
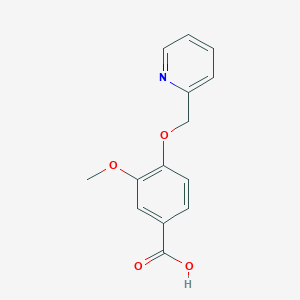
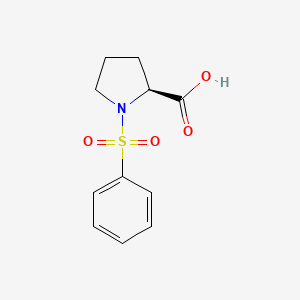
![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3,5-dimethylpyrazole](/img/structure/B2859049.png)
![4-(2-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2859053.png)